An In-Depth Technical Guide to the Chemical Properties of 4-Phenyl-4-acetylaminopiperidine Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 4-Phenyl-4-acetylaminopiperidine Hydrochloride
Introduction: Navigating a Niche Chemical Landscape
In the realm of pharmaceutical research and drug development, particularly in the synthesis of opioid analgesics, the 4-anilinopiperidine scaffold is of paramount importance. This core structure is the foundation for a multitude of potent therapeutic agents, including fentanyl and its analogues. While extensive literature exists for many of these derivatives, the specific compound 4-Phenyl-4-acetylaminopiperidine hydrochloride remains a more specialized entity with limited publicly available data.
This guide provides a comprehensive examination of the chemical properties of 4-Phenyl-4-acetylaminopiperidine hydrochloride. Given the scarcity of direct experimental data for this specific molecule, this document will leverage a foundational understanding of its core components: the 4-phenylpiperidine moiety and the effect of N-acetylation on an amino group. We will build a detailed profile by first exploring the well-documented precursor, 4-anilinopiperidine, and then extrapolating the consequential changes imparted by the addition of an acetyl group. This approach offers a scientifically rigorous and practical framework for researchers, scientists, and drug development professionals working with or anticipating the use of this compound. The hydrochloride salt form is often utilized in pharmaceutical development to enhance stability and solubility.[1]
The 4-phenylpiperidine structure itself is a privileged scaffold in medicinal chemistry, known for its interaction with various targets within the central nervous system.[1] Derivatives are among the most clinically significant pharmaceuticals.[1] This guide will delve into the structural, physical, and analytical characteristics of 4-Phenyl-4-acetylaminopiperidine hydrochloride, providing both established data for its precursors and reasoned, expert-driven insights into the properties of the target compound itself.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are critical to its handling, formulation, and behavior in biological systems. Below is a table summarizing the known properties of the parent amine, 4-anilinopiperidine, and the anticipated properties of its N-acetylated hydrochloride salt.
| Property | 4-Anilinopiperidine (Free Base) | 4-Phenyl-4-acetylaminopiperidine hydrochloride (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₁H₁₆N₂[2] | C₁₃H₁₈N₂O · HCl | Addition of an acetyl group (C₂H₂O) and formation of the hydrochloride salt. |
| Molecular Weight | 176.26 g/mol [2] | 266.76 g/mol | Calculated from the addition of an acetyl group and HCl to the parent molecule. |
| Appearance | Crystalline solid[3] | White to off-white crystalline powder | Typical appearance for hydrochloride salts of organic amines. |
| Melting Point (°C) | Data not readily available | Expected to be significantly higher than the free base | Salt formation generally increases melting points due to the ionic character of the compound. |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol, PBS (pH 7.2)[3] | Expected to have good water solubility | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[4] |
| pKa | Data not readily available | The piperidine nitrogen will have a lower pKa than the parent amine. | The electron-withdrawing effect of the acetyl group on the anilino nitrogen will decrease the basicity of the piperidine nitrogen. |
Synthesis and Purification: From Precursor to Product
The synthesis of 4-Phenyl-4-acetylaminopiperidine hydrochloride logically proceeds from its immediate precursor, 4-anilinopiperidine. The acetylation of the secondary amine in 4-anilinopiperidine is a standard organic transformation.
Synthetic Pathway Overview
Caption: Synthetic pathway for 4-Phenyl-4-acetylaminopiperidine hydrochloride.
Experimental Protocol: N-Acetylation of 4-Anilinopiperidine
This protocol describes a general procedure for the N-acetylation of 4-anilinopiperidine, followed by conversion to its hydrochloride salt.
Materials:
-
4-Anilinopiperidine
-
Acetic anhydride or acetyl chloride
-
A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) if using acetyl chloride
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve 4-anilinopiperidine in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Acetylation:
-
Using Acetic Anhydride: Slowly add a stoichiometric equivalent of acetic anhydride to the solution. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Using Acetyl Chloride: Cool the solution in an ice bath. Add a non-nucleophilic base (1.1 equivalents) followed by the slow, dropwise addition of acetyl chloride (1.0 equivalent).
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-Phenyl-4-acetylaminopiperidine free base.
-
Purification of the Free Base: The crude product can be purified by column chromatography or recrystallization.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid in an appropriate solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-Phenyl-4-acetylaminopiperidine hydrochloride.
Analytical Characterization: Spectroscopic and Chromatographic Profiles
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The protonation of the piperidine nitrogen and the addition of the acetyl group will cause predictable shifts in the NMR spectrum compared to the 4-anilinopiperidine free base.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group.[1] The protons on the piperidine ring will also be visible. The N-H proton of the acetylamino group will likely appear as a singlet. The methyl protons of the acetyl group will also be a characteristic singlet.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the carbons of the piperidine ring, and the carbonyl and methyl carbons of the acetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.
-
The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups.[1]
-
A strong absorption band corresponding to the C=O stretch of the amide will be present, typically in the range of 1630-1680 cm⁻¹.
-
An N-H stretching band for the secondary amide will also be observed, usually around 3300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[1]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 231.15.
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound.
-
A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid), would be suitable for assessing purity. The purity is typically expected to be ≥98% for research-grade material.[5]
Analytical Workflow
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Applications in Drug Development
While specific applications for 4-Phenyl-4-acetylaminopiperidine hydrochloride are not widely reported, its structural similarity to known opioid precursors suggests its primary utility is as a research chemical or a synthetic intermediate in the development of novel analgesics.[5] The 4-anilinopiperidine scaffold is a key component of potent opioids like fentanyl.[6] Therefore, modifications to this structure, such as the N-acetylation described here, are of interest to medicinal chemists exploring structure-activity relationships (SAR) to develop new therapeutic agents with improved efficacy and safety profiles.[1][6] It may also serve as an analytical reference standard in forensic and toxicological analyses.[3]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-Phenyl-4-acetylaminopiperidine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or a fume hood.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]
-
Toxicity: While specific toxicity data is not available, compounds of this class should be handled with care. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[7]
Conclusion
4-Phenyl-4-acetylaminopiperidine hydrochloride represents a specialized chemical within the broader and highly significant class of 4-anilinopiperidines. While direct experimental data is limited, a robust understanding of its chemical properties can be achieved through a scientifically grounded analysis of its structure and comparison to its well-characterized precursor, 4-anilinopiperidine. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a detailed plan for its analytical characterization. For researchers and drug development professionals, this compound holds potential as a valuable building block in the synthesis of novel therapeutic agents, and the information presented herein serves as a critical resource for its safe and effective use in the laboratory.
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